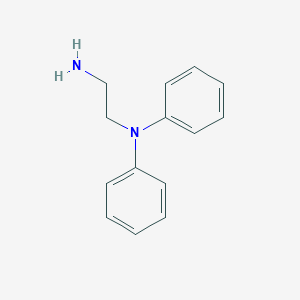

N,N-Diphenylethylenediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Diphenylethylenediamine, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N,N-Diphenylethylenediamine serves as a critical building block in organic synthesis. It is utilized in the preparation of various complex molecules and materials:

- Preparation of Nickel(II) Chelates : DPEDA is employed to synthesize nickel(II) chelates, which are crucial for studying their chemical reactivities in coordination chemistry .

- Synthesis of N-Heterocyclic Carbenes (NHCs) : By reacting with substituted benzaldehydes, DPEDA facilitates the formation of NHC adducts, which are significant in catalysis and organometallic chemistry .

Catalysis

DPEDA is recognized for its role as a ligand in catalytic processes:

- Asymmetric Synthesis : DPEDA-based ligands have been extensively studied for their effectiveness in asymmetric transfer hydrogenation reactions. For instance, polymer-supported Ru-TsDPEN catalysts derived from DPEDA have shown high enantioselectivity in the synthesis of (S)-fluoxetine .

- Organocatalysis : The chiral motifs derived from DPEDA are used to construct organocatalysts that facilitate enantioselective reactions. These catalysts have been applied in various reactions, including direct vinylogous aldol reactions and Mannich reactions, achieving notable yields and enantiomeric excess .

Analytical Chemistry

In analytical applications, DPEDA has proven to be a valuable reagent:

- Fluorescence Derivatization : DPEDA is utilized as a pre-column derivatization reagent for high-performance liquid chromatography (HPLC) to detect catecholamines such as norepinephrine and dopamine. This method enhances sensitivity and specificity in biological samples .

- Detection of Biogenic Amines : Studies have demonstrated the use of DPEDA in the sensitive liquid chromatographic determination of serotonin and its metabolites, showcasing its utility in biomedical research .

Material Science

DPEDA also finds applications in material science:

- Polymer Chemistry : It serves as a precursor for synthesizing substituted cyclic poly(methyl methacrylate)s, contributing to the development of advanced polymeric materials with tailored properties .

- Chiral Materials : The unique structural features of DPEDA allow it to be incorporated into chiral silica-based materials used for chromatography, enhancing separation efficiency for enantiomers .

Case Study 1: Enantioselective Synthesis Using DPEDA

A study published in Organic & Biomolecular Chemistry demonstrated the use of polymer-supported Ru-TsDPEN catalysts derived from DPEDA for the enantioselective synthesis of (S)-fluoxetine. The reaction exhibited high activity and selectivity, highlighting the effectiveness of DPEDA-derived ligands in asymmetric catalysis.

Case Study 2: HPLC Detection of Catecholamines

Research detailed in the Journal of Chromatography illustrated a method using DPEDA for the fluorescence detection of catecholamines in human plasma. This innovative approach significantly improved detection limits and was validated through rigorous testing against known standards.

Summary Table of Applications

Propiedades

Número CAS |

1140-29-0 |

|---|---|

Fórmula molecular |

C14H16N2 |

Peso molecular |

212.29 g/mol |

Nombre IUPAC |

N',N'-diphenylethane-1,2-diamine |

InChI |

InChI=1S/C14H16N2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 |

Clave InChI |

PADPKJACPLYMPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2 |

Sinónimos |

N,N'-DIPHENYLETHYLENEDIAMINE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.